(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
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Overview
Description
(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: is a chemical compound with the molecular formula C₄H₉F₃NOP·HCl. It is a derivative of trifluoroethanamine with a dimethylphosphoryl group attached to the nitrogen atom, and it exists as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride typically involves the following steps:
Starting Material: : The synthesis begins with trifluoroethanamine as the starting material.
Phosphorylation: : The trifluoroethanamine is then subjected to phosphorylation using dimethylphosphoryl chloride under controlled conditions.
Hydrochloride Formation: : The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain the desired stereochemistry and avoid by-products.
Chemical Reactions Analysis
(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can occur at the trifluoroethyl group or the dimethylphosphoryl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: has several scientific research applications:
Chemistry: : It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology research.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
(1R)-1-Dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride: can be compared with other similar compounds, such as:
Trifluoroethanamine: : Lacks the dimethylphosphoryl group.
Dimethylphosphoryl chloride: : Lacks the trifluoroethyl group.
Other trifluoromethylated amines: : Similar in structure but with different substituents.
The uniqueness of This compound lies in its combination of the trifluoroethyl group and the dimethylphosphoryl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1R)-1-dimethylphosphoryl-2,2,2-trifluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3NOP.ClH/c1-10(2,9)3(8)4(5,6)7;/h3H,8H2,1-2H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXQIGHAQNKQQJ-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@H](C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF3NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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